3-Pyrrolidinone hydrochloride

Beschreibung

The exact mass of the compound Pyrrolidin-3-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

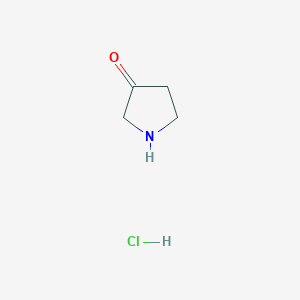

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

pyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSTYIOIVSHZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598151 | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-52-9 | |

| Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Pyrrolidinone hydrochloride chemical properties and structure

An In-depth Technical Guide to 3-Pyrrolidinone Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound (CAS No: 3760-52-9) is a versatile heterocyclic compound that serves as a pivotal intermediate in a multitude of scientific and industrial domains.[1] Characterized by a five-membered lactam ring, its hydrochloride salt form enhances both stability and aqueous solubility, making it a highly valuable precursor in organic synthesis.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and key applications. It is intended for researchers and professionals in drug development, medicinal chemistry, and materials science who utilize this compound as a strategic building block for creating complex, high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][3]

Chemical Identity and Physicochemical Properties

This compound is the salt formed from the cyclic amide (lactam) 3-pyrrolidinone and hydrochloric acid. The protonation of the nitrogen atom within the pyrrolidine ring by HCl increases the compound's polarity and, consequently, its solubility in aqueous and protic solvents, a feature highly advantageous for various reaction conditions and formulations.[2]

Chemical Structure

The core structure consists of a saturated five-membered ring containing one nitrogen atom and a carbonyl group at the 3-position. The hydrochloride form exists as an ionic pair between the protonated pyrrolidinium cation and the chloride anion.[3]

Caption: Generalized workflow for the synthesis of 3-Pyrrolidinone HCl.

Chemical Reactivity

The synthetic versatility of 3-pyrrolidinone stems from the reactivity of two key positions: the carbonyl group and the adjacent active methylene group. [4]This dual reactivity allows it to serve as a flexible scaffold in medicinal chemistry. It can participate in a wide range of chemical transformations, making it an invaluable building block for synthesizing a large variety of heterocyclic compounds and complex drug molecules. [1][4]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several high-tech industries.

Caption: Key application areas for this compound.

-

Pharmaceutical Development : This is a primary application area. The compound is a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders and as a precursor for carbapenem derivatives, which are potent antibacterial agents. [1][5]Its role as a chiral building block is also critical for creating enantiomerically pure drugs, enhancing efficacy and safety. [3][6]* Agrochemicals : It is incorporated into formulations to improve the efficacy of pesticides and herbicides, potentially by enhancing their absorption and stability. [1]* Polymer Chemistry : The ring structure can be used as a building block in polymer production, contributing to materials with specific properties like molecular rigidity. [1][3]* Cosmetic Formulations : In some applications, it is used in skin care products for its moisturizing properties to improve skin hydration. [1]

Analytical Characterization Protocol

Confirming the identity and purity of this compound requires a multi-faceted analytical approach. A self-validating system uses a combination of techniques where the results from one method corroborate the others.

Objective: To confirm the structural integrity and assess the purity of a supplied batch of this compound.

Methodology:

-

Visual Inspection:

-

Step 1: Observe the physical appearance of the compound.

-

Step 2: Compare with the supplier's description (e.g., "Light yellow to dark brown powder"). [1]Note any discrepancies.

-

-

Infrared (IR) Spectroscopy:

-

Step 1: Prepare a sample (e.g., KBr pellet or ATR).

-

Step 2: Acquire the IR spectrum.

-

Step 3: Validate Key Functional Groups:

-

Look for a strong C=O (carbonyl) stretch around 1700-1750 cm⁻¹.

-

Identify N-H stretching bands (from the secondary ammonium salt) in the region of 3100-3300 cm⁻¹.

-

Confirm the presence of C-H alkane stretches below 3000 cm⁻¹.

-

-

Rationale: IR spectroscopy provides a rapid confirmation of the core functional groups present in the molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Step 1: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Step 2: Acquire ¹H and ¹³C NMR spectra.

-

Step 3: Structural Verification:

-

¹H NMR: Based on the structure, expect signals corresponding to the protons on the pyrrolidine ring. The protons adjacent to the nitrogen and the carbonyl group will have distinct chemical shifts and splitting patterns.

-

¹³C NMR: Expect distinct signals for the carbonyl carbon (~170-180 ppm) and the three unique aliphatic carbons in the ring.

-

-

Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule, confirming connectivity and structural integrity. The integration of ¹H NMR signals can also be used to assess purity against a known standard.

-

-

Mass Spectrometry (MS):

-

Step 1: Prepare a dilute solution and analyze using an appropriate ionization technique (e.g., ESI+).

-

Step 2: Confirm Molecular Ion: Look for the mass of the protonated free base [C₄H₇NO + H]⁺ at an m/z of approximately 86.06. The hydrochloride itself will not be observed as a single entity.

-

Rationale: MS confirms the molecular weight of the organic component of the salt, providing a crucial check on the compound's identity.

-

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from GHS data. [7][8]

GHS Hazard Summary

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed. [7][8] | |

| H315: Causes skin irritation. [7][8] | ||

| H319: Causes serious eye irritation. [7][8] | ||

| H335: May cause respiratory irritation. [7][8] |

Recommended Handling and Storage Protocol

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [8] * Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat or other protective clothing to prevent skin contact. [8][9] * Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator. [8]

-

-

Handling Procedures:

-

Storage:

-

Disposal:

References

-

Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857. PubChem - NIH.[Link]

-

3-Pyrrolidinol, 1,2-dimethyl-3-phenyl-, 3-propanoate, hydrochloride (1:1). PubChem - NIH.[Link]

-

The Role of (R)-(-)-3-Pyrrolidinol Hydrochloride in Neurological Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Pyrrolidinone Scaffold

An In-depth Technical Guide to 3-Pyrrolidinone Hydrochloride for Chemical Researchers

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature. This characteristic is fundamental in designing molecules that can achieve high-affinity and selective interactions with biological targets. Within this class, 3-pyrrolidinone serves as a synthetically versatile building block. Its hydrochloride salt, This compound (CAS No: 3760-52-9) , offers enhanced stability and aqueous solubility, making it a preferred intermediate for researchers in drug discovery and process development. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, tailored for professionals navigating the complexities of modern chemical research.

Section 1: Core Physicochemical & Identification Data

Accurate identification and understanding of a compound's physical properties are the bedrock of any successful research campaign. This compound is a stable, crystalline solid, though its appearance and melting point can vary, underscoring the importance of sourcing high-quality, well-characterized material.

Chemical Identity and Synonyms

The compound is most commonly identified by its CAS number, but several synonyms are used across commercial and academic literature.

-

CAS Number : 3760-52-9[1]

-

IUPAC Name : pyrrolidin-3-one;hydrochloride[1]

-

Common Synonyms : 3-Pyrrolidone hydrochloride, Pyrrolidin-3-one HCl, Pyrrolidin-3-one chlorhydrate, 3-Pyrrolidinone, hydrochloride (1:1)[2]

-

Molecular Formula : C₄H₇NO·HCl (or C₄H₈ClNO)[1]

-

Molecular Weight : 121.57 g/mol [2]

Physicochemical Properties

The properties of this compound are summarized in the table below. A notable discrepancy exists in the reported melting point, with values of 86-88 °C (with decomposition) being more common in safety data sheets[3][4][5], while some suppliers report a higher range of 140-150 °C [2]. This may be attributable to different polymorphic forms, residual solvent, or purity levels. Researchers should always refer to the Certificate of Analysis provided by their specific supplier.

| Property | Value | Source(s) |

| Appearance | Light yellow to dark brown or gray crystalline solid/powder. | [2] |

| Melting Point | 86-88 °C (dec.) OR 140-150 °C | [2][3][4] |

| Solubility | Soluble in water. | [2] |

| pKa (free base) | 7.42 ± 0.20 (Predicted) | |

| LogP (free base) | -1.10 (Predicted) | |

| Stability | Hygroscopic; hydrochloride salt form enhances stability. | [2] |

| Storage | Store in a freezer (-20°C), under an inert atmosphere, and protected from moisture. | [4] |

Section 2: Synthesis and Chemical Reactivity

The primary route for constructing the 3-pyrrolidinone core is the intramolecular Dieckmann condensation of a diester precursor. This classic carbon-carbon bond-forming reaction is a robust and well-established method for creating five- and six-membered rings.

General Synthetic Strategy: Dieckmann Condensation

The synthesis typically begins with a Michael addition reaction between an amino acid ester (like ethyl glycinate) and an activated alkene (like ethyl acrylate). This forms a diester intermediate which, when treated with a strong base (e.g., sodium ethoxide), undergoes an intramolecular cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation under acidic conditions yield the final 3-pyrrolidinone product, which can then be isolated as the hydrochloride salt.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following is a representative, multi-step procedure adapted from established chemical literature for the synthesis of the 3-pyrrolidinone core[6]. Note: This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Step A: Formation of Diethyl 3,3'-(azanediyl)dipropionate

-

To a solution of ethyl glycinate hydrochloride in aqueous potassium hydroxide, slowly add ethyl acrylate at a controlled temperature (e.g., 60 °C).

-

The reaction mixture is stirred for several hours until the starting materials are consumed (monitoring by TLC or GC-MS).

-

After the reaction, the organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diester intermediate.

-

-

Step B: Dieckmann Condensation

-

The crude diester is dissolved in an anhydrous, non-protic solvent such as toluene.

-

A strong base, such as sodium hydride (60% dispersion in mineral oil) or sodium ethoxide, is added portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

The mixture is allowed to warm to room temperature and then heated to reflux for several hours to drive the cyclization.

-

Upon completion, the reaction is carefully quenched by pouring it into an ice-cold acidic solution.

-

-

Step C: Hydrolysis, Decarboxylation, and Salt Formation

-

The quenched reaction mixture is transferred to a round-bottom flask, and concentrated hydrochloric acid is added.

-

The mixture is heated to reflux for an extended period (e.g., 12-24 hours) to effect both hydrolysis of the ester and decarboxylation.

-

After cooling, the aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.

-

The aqueous layer is then concentrated in vacuo to a thick oil or solid.

-

The resulting crude solid is recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to afford pure this compound.

-

Section 3: Application Case Study - Precursor to Carbapenem Antibiotics

One of the most significant applications of this compound is as a key building block in the synthesis of modern carbapenem antibiotics, such as meropenem and ertapenem. These are often used as "last-resort" antibiotics for treating severe infections caused by multidrug-resistant bacteria.

Role in Carbapenem Structure

In carbapenems like meropenem, the pyrrolidine ring, derived from precursors like 3-pyrrolidinone, is attached at the C-2 position of the carbapenem core. This side chain is not merely a structural component; it is critical for the drug's function. The presence of the pyrrolidine moiety has been shown to increase the antibiotic's spectrum of activity, particularly against Gram-negative bacteria.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Carbapenems function by inhibiting bacterial cell wall synthesis. They achieve this by covalently binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, carbapenems disrupt cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

Caption: Mechanism of action of carbapenem antibiotics.

Section 4: Analytical Characterization (Predicted)

| Technique | Predicted Signature |

| ¹H NMR | The spectrum is expected to show three distinct signals in the aliphatic region. The protons alpha to the carbonyl group (C2 and C4) would appear as multiplets, as would the protons alpha to the nitrogen (C5). The acidic N-H proton may be broad or exchange with the solvent. |

| ¹³C NMR | Four signals are expected: one at high chemical shift for the carbonyl carbon (~200-210 ppm), and three aliphatic signals for the CH₂ groups of the ring. |

| FTIR (cm⁻¹) | A strong, sharp absorption band for the ketone carbonyl (C=O) stretch is expected around 1720-1750 cm⁻¹. A broad absorption in the 2700-3300 cm⁻¹ region corresponding to the N-H stretch of the ammonium salt is also anticipated. |

Section 5: Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [3] |

-

Signal Word : Warning [3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated contact.

-

Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

Handling Practices : Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen)[4].

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.

References

-

ChemBK. (2024). 3760-52-9 Product Information. Retrieved January 8, 2026, from [Link]

-

Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Abdel-Wahab, B. F. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1569. Available at: [Link]

-

Organic Syntheses. (n.d.). Pyrrolidine, 1-butyl-. Retrieved January 8, 2026, from [Link]

- Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubChem. (n.d.). 3-Hydroxypyrrolidine hydrochloride. Retrieved January 8, 2026, from [Link]

- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

PubChem. (n.d.). Pyrrolidin-3-one hydrochloride. Retrieved January 8, 2026, from [Link]

Sources

- 1. Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. This compound CAS#: 3760-52-9 [m.chemicalbook.com]

- 5. CAS:3760-52-9 FT-0647378 3-PYRROLIDINONE,HYDROCHLORIDE Product Detail Information [finetechchem.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

An In-Depth Technical Guide to the Solubility of 3-Pyrrolidinone Hydrochloride in Organic Solvents

Abstract: 3-Pyrrolidinone hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its utility in synthesis is often dictated by its solubility, a critical parameter that influences reaction kinetics, purification, and formulation. As a hydrochloride salt, its solubility profile presents a classic challenge: achieving sufficient concentration in non-aqueous media. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of this compound, outlines a qualitative solubility profile, and presents a rigorous, step-by-step protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile intermediate.

Physicochemical Characterization of this compound

Understanding the solubility of a compound begins with a thorough examination of its molecular structure and inherent properties. This compound (C₄H₈ClNO) is the salt formed from the cyclic secondary amine, 3-pyrrolidinone, and hydrochloric acid.[2]

Key Molecular Attributes:

-

Ionic Character: The primary determinant of its solubility is its nature as a salt. In the solid state, it exists as an ionic lattice of the protonated pyrrolidinonium cation and the chloride anion. Overcoming the substantial lattice energy of this crystal requires a solvent capable of effectively solvating both ions.

-

Polarity and Hydrogen Bonding: The parent molecule contains a polar amide (lactam) group and a secondary amine which, in its hydrochloride form, is a protonated ammonium group (-NH₂⁺-). This structure features a strong hydrogen bond donor (-NH₂⁺-) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). These features dominate its interaction with solvents.

-

Molecular Weight: Approximately 121.56 g/mol .[2]

The combination of a high-energy ionic lattice and the capacity for strong, specific interactions like hydrogen bonding dictates that this compound will be most soluble in highly polar, protic solvents and significantly less soluble in non-polar or aprotic solvents. Commercial supplier data consistently indicates solubility in water and DMSO.[3][4]

Theoretical Principles of Solubility in Organic Solvents

The adage "like dissolves like" is the foundational principle for predicting solubility. For a salt like this compound, this means solvents with properties that can disrupt the ionic lattice and stabilize the resulting ions will be most effective.

Several key intermolecular forces are at play:

-

Ion-Dipole Interactions: This is the most critical interaction for dissolving a salt. Polar solvents possess a permanent dipole moment (δ⁺ and δ⁻ ends). The δ⁻ end of the solvent molecule is attracted to the pyrrolidinonium cation, while the δ⁺ end is attracted to the chloride anion, surrounding them in a stabilizing "shell" of solvent molecules.

-

Hydrogen Bonding: Solvents that are hydrogen bond donors (e.g., alcohols like methanol, ethanol) can interact strongly with the chloride anion and the carbonyl oxygen. Solvents that are hydrogen bond acceptors can interact with the -NH₂⁺- group. Protic solvents, which can do both, are particularly effective.

-

Dielectric Constant: A solvent's ability to insulate oppositely charged ions from each other is measured by its dielectric constant. Solvents with high dielectric constants (like water, DMSO, and methanol) are more effective at shielding the ions, preventing them from re-associating and precipitating out of solution.

The interplay of these forces explains why a purely ionic compound is often insoluble in low-polarity organic solvents like hexane or toluene, which can only offer weak van der Waals forces.[5]

Caption: Dissolution mechanism of this compound in a polar solvent.

Qualitative and Quantitative Solubility Profile

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Estimated Solubility | Rationale for Estimation |

| Polar Protic | Water | 10.2 | 80.1 | Donor & Acceptor | Highly Soluble | Excellent ion-dipole interactions and extensive hydrogen bonding network.[6] |

| Methanol (MeOH) | 5.1 | 32.7 | Donor & Acceptor | Soluble | Good H-bonding and high polarity effectively solvate the ions. | |

| Ethanol (EtOH) | 4.3 | 24.5 | Donor & Acceptor | Moderately Soluble | Lower polarity than methanol reduces solvating power for the ionic lattice. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor Only | Soluble | High dielectric constant and strong dipole moment overcome lattice energy.[4] |

| Acetonitrile (MeCN) | 5.8 | 37.5 | Acceptor Only | Sparingly Soluble | Moderate polarity but lacks H-bond donating ability to stabilize the anion. | |

| Acetone | 5.1 | 20.7 | Acceptor Only | Very Sparingly Soluble | Insufficient polarity and dielectric constant to effectively solvate the salt. | |

| Non-Polar | Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor | Insoluble | Low polarity and inability to form strong interactions. |

| Toluene | 2.4 | 2.4 | None | Insoluble | Aromatic, non-polar solvent offering only weak van der Waals forces. | |

| Hexane | 0.1 | 1.9 | None | Insoluble | Aliphatic, non-polar solvent incapable of solvating ions. |

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable, quantitative solubility data, a rigorous experimental approach is necessary. The Shake-Flask Method is a gold-standard technique for determining thermodynamic equilibrium solubility.[7] It is reliable for compounds with low to moderate solubility.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

2. Materials & Equipment:

-

This compound (≥98% purity)

-

Solvent of interest (HPLC grade)

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[8]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

3. Step-by-Step Methodology:

-

Step 1: Preparation of Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure solid remains after equilibrium is reached, confirming saturation.[7] A starting point is ~20-30 mg of solid in 2 mL of solvent.

-

Record the exact mass of the solid added.

-

Add a precise volume of the chosen solvent to the vial.

-

-

Step 2: Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25°C).

-

Agitate the slurries for a predetermined period. Causality: A sufficient equilibration time (typically 24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9] Insufficient time leads to an underestimation of solubility.

-

-

Step 3: Phase Separation:

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Causality: This step creates a clear supernatant, which is crucial for accurate sampling and prevents clogging of analytical instruments.

-

-

Step 4: Sampling and Dilution:

-

Carefully draw the clear supernatant using a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial.[8] Causality: Filtration removes any remaining microscopic particulates, ensuring that only the dissolved analyte is quantified. The filter must be chemically compatible with the solvent and non-binding to the analyte.

-

Accurately weigh or pipette a known volume of the filtrate and dilute it with a suitable mobile phase to a concentration within the HPLC's linear calibration range.

-

-

Step 5: Quantification:

-

Analyze the diluted sample via a validated HPLC method.

-

Determine the concentration of the filtrate by comparing its response to a pre-established calibration curve generated from standards of known concentration.[8]

-

-

Step 6: Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Report the solubility in mg/mL or mol/L at the specified temperature.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

The solubility of this compound is governed primarily by its ionic nature and its capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents like water and methanol, moderate to low solubility in polar aprotic solvents, and is effectively insoluble in non-polar media. For applications requiring precise solubility data, the Shake-Flask method provides a robust and reliable experimental framework. A thorough understanding of these principles and methodologies empowers researchers to make informed decisions in solvent selection, reaction optimization, and product formulation, ultimately accelerating the drug development process.

References

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidin-3-one hydrochloride. PubChem Compound Database. Available at: [Link]

-

Serajuddin, A. T. M., & Pudipeddi, M. (2002). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 19(5), 65-8. Available at: [Link]

-

Sharma, D., & Singh, N. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Pyrrolidin-3-one hydrochloride | C4H8ClNO | CID 19106857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3760-52-9 [chemicalbook.com]

- 4. This compound CAS#: 3760-52-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmatutor.org [pharmatutor.org]

Spectroscopic Characterization of 3-Pyrrolidinone Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Pyrrolidinone hydrochloride (CAS No: 3760-52-9), a key intermediate in pharmaceutical and chemical synthesis.[1][2] Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes theoretical predictions based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing a detailed framework for the structural elucidation and quality control of this compound. Protocols for acquiring experimental data and interpreting the resulting spectra are also detailed.

Introduction

This compound is a heterocyclic compound featuring a five-membered lactam ring.[1] It is typically a white to off-white crystalline solid, soluble in water, and serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[1] Accurate and thorough characterization of this compound is paramount for ensuring the integrity and success of subsequent synthetic steps and for meeting regulatory standards in drug development. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and purity of the compound.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 3760-52-9[3]

-

Molecular Formula: C₄H₈ClNO[3]

-

Molecular Weight: 121.57 g/mol [3]

-

Appearance: White to off-white crystalline solid[1]

-

Solubility: Soluble in water

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three sets of non-equivalent methylene protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the protonated nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~3.5 - 3.8 | Triplet | 2H |

| H-4 | ~2.6 - 2.9 | Triplet | 2H |

| H-5 | ~3.8 - 4.1 | Singlet (broad) | 2H |

| N-H | ~9.0 - 11.0 | Singlet (broad) | 2H |

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[4]

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as protic solvents may lead to the exchange of the N-H protons.

-

Instrument Parameters:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Temperature: 25 °C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The carbon NMR spectrum will provide information about the carbon skeleton. Four distinct signals are expected for the four carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-3) | ~205 - 215 |

| C-2 | ~45 - 55 |

| C-5 | ~45 - 55 |

| C-4 | ~35 - 45 |

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[5][6]

Experimental Protocol:

-

Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Technique: Proton-decoupled ¹³C NMR.

-

Reference: TMS at 0.00 ppm or the solvent signal.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: General workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Absorption Bands: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (secondary amine salt) | 3200 - 2700 (broad) | Strong |

| C-H stretch (alkane) | 2950 - 2850 | Medium |

| C=O stretch (ketone) | 1750 - 1730 | Strong |

| N-H bend (secondary amine salt) | 1600 - 1500 | Medium |

| C-N stretch | 1250 - 1020 | Medium |

Disclaimer: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, Nujol mull, or ATR).

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak corresponding to the free base (3-pyrrolidinone) after the loss of HCl. The fragmentation pattern will be dominated by cleavages adjacent to the carbonyl group and the nitrogen atom.

Table 4: Predicted Key Mass Fragments for 3-Pyrrolidinone.

| m/z | Possible Fragment |

|---|---|

| 85 | [M - HCl]⁺ (Molecular ion of 3-pyrrolidinone) |

| 57 | [M - HCl - CO]⁺ |

| 56 | [M - HCl - C₂H₃O]⁺ or [M - HCl - HCN]⁺ |

| 42 | [C₂H₄N]⁺ |

| 28 | [CH₂N]⁺ or [CO]⁺ |

Disclaimer: The relative intensities of the fragments will depend on the ionization method and energy.[7]

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Predicted major fragmentation pathway of 3-pyrrolidinone.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. While experimental data for this specific compound is not widely published, this guide provides a robust theoretical framework for its analysis. The predicted spectral data, along with the detailed experimental protocols, will aid researchers in the unambiguous identification, structural confirmation, and purity assessment of this important synthetic intermediate. It is strongly recommended that experimental data be acquired and compared with the predictions outlined in this guide to ensure the quality and integrity of the compound in any research or development setting.

References

-

University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidin-3-one hydrochloride. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 3. Retrieved from [Link]

- Google Patents. (n.d.). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). (+-)-3-methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Jackson, G. (2020).

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.

-

ResearchGate. (n.d.). EI-MS fragmentation pathway of compound 2. Retrieved from [Link]

- Jackson, G. (2020).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. Retrieved from [Link]

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

NIST. (n.d.). Tetracycline hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Pyrrolidinone Hydrochloride: A Versatile Building Block in Modern Organic Synthesis

Abstract

3-Pyrrolidinone hydrochloride has emerged as a pivotal and versatile building block in contemporary organic synthesis. Its unique structural features, comprising a five-membered lactam ring, a reactive ketone, and a secondary amine, render it an invaluable precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the chemical properties, key synthetic transformations, and strategic applications of this compound, with a particular focus on its role in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols, mechanistic insights, and case studies are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic tool.

Introduction: The Strategic Value of the Pyrrolidinone Core

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This compound, as a readily available and functionalized derivative, offers a strategic entry point into the synthesis of a multitude of substituted pyrrolidines, which are key components of various therapeutic agents, including enzyme inhibitors and neuroactive drugs.[2][3]

This guide will navigate the synthetic landscape of this compound, moving beyond a simple catalog of reactions to provide a causal understanding of experimental choices and protocol design.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 3760-52-9 | [4] |

| Molecular Formula | C₄H₇NO·HCl | [4] |

| Molecular Weight | 121.57 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

| Melting Point | 86-88 °C (decomposes) | [3] |

Handling and Storage: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[4] It is classified as harmful if swallowed and may cause skin and eye irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the reactivity of its ketone and secondary amine functionalities. The hydrochloride salt can be readily neutralized in situ or converted to the free base for subsequent reactions. A common and highly practical strategy involves the N-protection of the pyrrolidinone, most frequently with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-3-pyrrolidinone. This protected intermediate offers enhanced solubility in organic solvents and allows for selective reactions at the ketone or the adjacent methylene positions.

N-Protection: Enabling Selective Functionalization

The protection of the secondary amine is a crucial first step in many synthetic sequences involving 3-pyrrolidinone. The Boc group is widely employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of N-Boc-3-pyrrolidinone

-

Reaction: To a solution of this compound (1.0 equiv) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equiv) at 0 °C to neutralize the hydrochloride salt.

-

Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous acid, brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography to afford N-Boc-3-pyrrolidinone.

This N-Boc protected intermediate serves as a versatile platform for a variety of subsequent transformations.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the formation of C-N bonds and is a key transformation of 3-pyrrolidinone.[5] This reaction allows for the introduction of a wide range of substituents at the 3-position of the pyrrolidine ring, leading to the synthesis of diverse libraries of compounds for biological screening.

Mechanism of Reductive Amination

The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the ketone with a primary or secondary amine. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding amine.[6]

Diagram: Reductive Amination Workflow

Caption: A two-step process for reductive amination.

Experimental Protocol: Reductive Amination of N-Boc-3-pyrrolidinone with an Aromatic Amine

-

Reactant Mixture: In a reaction vessel, dissolve N-Boc-3-pyrrolidinone (1.0 equiv) and the desired aromatic amine (1.1 equiv) in a suitable solvent like methanol or dichloromethane.

-

Reducing Agent: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise. The use of these reagents is advantageous as they are selective for the iminium ion over the ketone starting material.[6]

-

pH Adjustment: The reaction is often carried out in the presence of a mild acid, such as acetic acid, to facilitate iminium ion formation.

-

Reaction and Work-up: Stir the reaction at room temperature until completion. The reaction is then quenched, and the product is extracted, dried, and purified by chromatography.

This protocol can be adapted for a wide variety of amines, providing access to a diverse range of 3-substituted aminopyrrolidines.

N-Alkylation: Diversifying the Pyrrolidine Scaffold

N-alkylation of the pyrrolidine nitrogen is another fundamental transformation that allows for the introduction of various substituents, significantly impacting the pharmacological properties of the final molecule.[7]

Experimental Protocol: N-Alkylation of 3-Pyrrolidinone

-

Base Treatment: To a solution of this compound (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 equiv) to generate the free amine in situ.

-

Alkylating Agent: Add the desired alkylating agent, such as a benzyl bromide or another reactive alkyl halide (1.1 equiv).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

Work-up and Purification: After completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Diagram: N-Alkylation Workflow

Caption: General scheme for N-alkylation of 3-pyrrolidinone.

Applications in Drug Discovery and Development

The synthetic versatility of this compound has positioned it as a key building block in the synthesis of several important classes of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a common feature in many potent DPP-4 inhibitors. While not a direct precursor in all syntheses, 3-pyrrolidinone derivatives can be utilized to construct key intermediates for these drugs. For instance, the synthesis of Vildagliptin, a well-known DPP-4 inhibitor, involves a cyanopyrrolidine intermediate which can be conceptually derived from 3-pyrrolidinone precursors.[4][8]

Neurokinin Receptor Antagonists

Neurokinin (NK) receptor antagonists are being investigated for the treatment of various disorders, including depression, anxiety, and emesis. Several potent NK1 and NK3 receptor antagonists feature a substituted pyrrolidine core.[3][9] The synthetic strategies to access these molecules often rely on the functionalization of a 3-pyrrolidinone or a related pyrrolidine building block.

GABA Analogues and Other CNS-Active Agents

The structural similarity of the pyrrolidine ring to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, has inspired the synthesis of pyrrolidinone-derived GABA analogues with potential anticonvulsant and anxiolytic activities.[10][11] The ability to introduce diverse substituents on the pyrrolidine ring using this compound as a starting material allows for the fine-tuning of their pharmacological profiles.

Conclusion and Future Outlook

This compound has firmly established itself as a cornerstone building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its commercial availability, coupled with the straightforward and high-yielding transformations of its ketone and amine functionalities, provides a reliable and efficient entry point to a vast chemical space of substituted pyrrolidines. The continued exploration of novel synthetic methodologies and the application of this versatile scaffold in the design of new therapeutic agents are expected to further solidify its importance in the years to come. As the demand for structurally complex and diverse small molecules for drug discovery continues to grow, the strategic application of this compound will undoubtedly play a crucial role in advancing the frontiers of pharmaceutical research.

References

-

PubMed. Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists. [Link]

-

Indian Journal of Chemistry - Section B (IJC-B). An efficient synthesis of Vildagliptin intermediates. [Link]

-

PubMed. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]

-

PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Link]

-

PubMed Central (PMC). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

-

Slideshare. N boc-3-pyrrolidinone. [Link]

-

ResearchGate. Controlled experiments for reductive amination of LA into pyrrolidinone. [Link]

-

PubMed Central (PMC). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]

- CoLab.

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Wikipedia. GABA analogue. [Link]

-

PubMed Central (PMC). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. [Link]

-

ResearchGate. Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. [Link]

-

Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. [Link]

-

RSC Publishing. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. Study on the synthesis of N-benzyl-3-pyrrolidinone. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]

-

PubMed. New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. [Link]

-

PubMed Central (PMC). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

PubMed. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. [Link]

-

ResearchGate. Examples of N‐alkylated alkaloids and drug molecules. [Link]

-

ACS Publications. Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational design of novel pyrrolidine derivatives as orally active neurokinin-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABA analogue - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 3-Pyrrolidinone Hydrochloride Derivatives

A Senior Application Scientist's Synthesis of Core Principles, Mechanistic Insights, and Practical Methodologies for Drug Discovery Professionals.

Foreword: The Pyrrolidinone Core - A Scaffold of Privileged Versatility

The 3-pyrrolidinone moiety, a five-membered nitrogen-containing heterocycle, represents a cornerstone in modern medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged scaffold"—a molecular framework that is repeatedly identified as a potent binder for a diverse range of biological targets.[1][2][3] The inherent structural features of the pyrrolidinone ring, including its sp³-hybridized carbons that allow for three-dimensional exploration of pharmacophore space and the presence of a hydrogen bond acceptor (the carbonyl group) and a potential hydrogen bond donor (the N-H group), make it an ideal starting point for the design of novel therapeutics.[2][4]

The hydrochloride salt form of these derivatives is frequently employed to enhance aqueous solubility and improve bioavailability, critical parameters in drug development.[5] This guide will delve into the multifaceted biological activities of 3-pyrrolidinone hydrochloride derivatives, offering a comprehensive overview of their therapeutic potential, the mechanistic underpinnings of their actions, and the practical experimental approaches used to elucidate their effects.

The Architectural Blueprint: Understanding the 3-Pyrrolidinone Core

The versatility of the 3-pyrrolidinone scaffold lies in its amenability to chemical modification at several key positions. These modifications are crucial in defining the molecule's interaction with specific biological targets and, consequently, its pharmacological profile.

A generalized structure of a 3-pyrrolidinone derivative highlights the key positions for substitution that drive its diverse biological activities. The ability to modify these positions allows for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.

Caption: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. [6]3-Pyrrolidinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi. [7][8][9]

Mechanism of Action: Disruption of Cell Wall Synthesis and Biofilm Formation

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential bacterial processes. Some derivatives have been found to inhibit enzymes crucial for cell wall synthesis, leading to bacterial lysis. [10] A particularly interesting area of research is the activity of these compounds against bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics. [6]Certain pyrrolidine-2,3-diones have demonstrated potent anti-biofilm properties, suggesting their potential as adjuvant therapies to enhance the efficacy of existing antibiotics. [6]

Quantitative Data on Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative E | Staphylococcus aureus | 16 | [11] |

| Derivative F | Escherichia coli | 32 | [11] |

| Derivative G | Candida albicans | 64 | [11] |

| Derivative H | Bacillus subtilis | 8 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects: Modulating CNS Pathways

Pyrrolidinone derivatives, most notably the racetam class of drugs, have a long history of investigation for their cognitive-enhancing and neuroprotective properties. [12]More recent research has expanded on this, exploring novel 3-pyrrolidinone derivatives for their potential in treating neurodegenerative diseases like Alzheimer's. [13][14]

Mechanism of Action: Cholinesterase Inhibition and Antioxidant Effects

A key pathological feature of Alzheimer's disease is the deficit of the neurotransmitter acetylcholine. Some 3-pyrrolidinone derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the brain. [13][14] Oxidative stress is also a major contributor to neuronal damage in neurodegenerative diseases. These compounds can exert neuroprotective effects by scavenging free radicals and reducing lipid peroxidation, thus protecting neurons from oxidative damage. [14][15]

Dual Serotonin and Noradrenaline Reuptake Inhibition

Certain 3-pyrrolidine derivatives have been identified as dual inhibitors of serotonin and noradrenaline reuptake, suggesting their potential as antidepressants. [16]This dual mechanism of action can offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs).

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. The diverse biological activities, ranging from anticancer and antimicrobial to neuroprotective effects, highlight the immense potential of this chemical class. Future research should focus on:

-

Target-Specific Design: Leveraging computational modeling and structure-based design to create derivatives with high affinity and selectivity for specific biological targets.

-

Combinatorial Chemistry: Employing high-throughput synthesis and screening to explore a wider chemical space and identify novel lead compounds.

-

Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By continuing to explore the rich chemistry of 3-pyrrolidinone derivatives, the scientific community is well-positioned to uncover new and effective treatments for a wide range of human diseases.

References

- Current time information in Los Angeles, CA, US. (n.d.). Google.

- Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). RSC Publications.

- Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. (2020). ResearchGate.

- Synthesis of Chiral 3,4‐Disubstituted Pyrrolidines with Antibacterial Properties. (n.d.). ResearchGate.

- Hussein, M. S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Chemical Science International Journal.

- Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. (2006). PubMed.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI.

- 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. (2009). PubMed.

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PMC - NIH.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (n.d.). ResearchGate.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. (2021). ResearchGate.

- An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021). ResearchGate.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). ResearchGate.

- This compound. (n.d.). Chem-Impex.

- The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells. (n.d.). EPFL Graph Search.

- Synthesis of Pyrrolidine 3,4-Diol Derivatives with Anticancer Activity on Pancreatic Tumor Cells. (2013). IRIS UniGe.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). PubMed.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (n.d.). PubMed.

- Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). ElectronicsAndBooks.

- Pyrrolidone derivatives. (n.d.). PubMed.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2023). ResearchGate.

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

- Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. (n.d.). PubMed Central.

- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (n.d.). PMC - NIH.

- Theoretical Study of Correlation Between Substituent Effect in Synthetic Cathinones and Their Cytotoxic Activity. (n.d.). MDPI.

- Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. (2023). ResearchGate.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH.

- Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). PMC - PubMed Central.

- Pyrrolidine. (n.d.). Wikipedia.

- Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. (n.d.). MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 3-Pyrrolidinone Hydrochloride in Pharmaceutical Synthesis

This guide provides an in-depth technical exploration of 3-Pyrrolidinone hydrochloride, a pivotal intermediate in the landscape of modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, reactivity, and strategic applications of this versatile building block, moving beyond simple protocols to explain the underlying chemical principles and rationale that drive its use in the synthesis of complex drug molecules.

Introduction: The Versatility of the Pyrrolidinone Core

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its five-membered lactam structure offers a unique combination of properties: a rigid backbone for predictable conformational presentation, hydrogen bond donor and acceptor capabilities, and multiple points for synthetic diversification. This compound, in particular, serves as a highly valuable and versatile starting material due to the strategic placement of its carbonyl group, which activates the adjacent methylene positions and provides a handle for a multitude of chemical transformations.[3] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a practical choice for various reaction conditions.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use.

| Property | Value | Reference |

| CAS Number | 3760-52-9 | [4] |

| Molecular Formula | C₄H₇NO·HCl | [4] |

| Molecular Weight | 121.57 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 86-88 °C (decomposes) | [5] |

| Solubility | Soluble in water | [4] |

Spectroscopic Data Interpretation

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.5-10.5 (br s, 2H): This broad singlet corresponds to the two protons of the secondary ammonium ion (-NH₂⁺-), which are acidic and exchangeable.

-

δ 4.0-4.2 (m, 1H): This multiplet can be attributed to one of the protons on the carbon adjacent to the nitrogen (C5).

-

δ 3.7-3.9 (m, 1H): The other proton on the C5 carbon.

-

δ 3.4-3.6 (m, 2H): These signals arise from the protons on the carbon alpha to the carbonyl group (C2).

-

δ 2.6-2.8 (m, 2H): This multiplet corresponds to the protons on the carbon at the 4-position (C4).

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~208: Carbonyl carbon (C3).

-

δ ~45-50: Carbons adjacent to the nitrogen (C2 and C5).

-

δ ~35-40: Carbon at the 4-position (C4).

IR (KBr, cm⁻¹):

-

~3400 (br): N-H stretching of the secondary ammonium salt.

-

~1750 (s): C=O stretching of the ketone.

-

~2400-2800 (br): Characteristic broad absorption for the N-H stretch of an amine salt.

Synthesis of this compound: The Dieckmann Condensation

The most common and efficient method for the synthesis of the 3-pyrrolidinone core is the intramolecular Dieckmann condensation of a diester.[6][7] This reaction involves the base-catalyzed cyclization of a 1,4-diester to form a β-keto ester, which is then hydrolyzed and decarboxylated to yield the target 3-pyrrolidinone.

Mechanism of the Dieckmann Condensation

The Dieckmann condensation is a powerful ring-forming reaction that proceeds through the following key steps:[8][9]

-

Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form a cyclic β-keto ester.

-

Deprotonation of the β-Keto Ester: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the alkoxide base. This acid-base reaction is the driving force for the reaction.

-

Acidic Workup: The reaction mixture is neutralized with acid, which protonates the enolate to give the final cyclic β-keto ester.

-